1-(2-Methoxyethyl)piperazine
Description
Contextualization within Piperazine (B1678402) Chemistry Research
Piperazine and its derivatives are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" in drug discovery. nih.gov This designation stems from the piperazine ring's frequent appearance in a wide array of biologically active compounds. nih.govresearchgate.net The two nitrogen atoms within the piperazine core provide sites for chemical modification, allowing for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. nih.govtandfonline.com This adaptability has led to the incorporation of the piperazine moiety into drugs for various therapeutic areas, including psychiatry, infectious diseases, and oncology. researchgate.netnih.gov
The introduction of a 2-methoxyethyl substituent onto the piperazine ring, as seen in 1-(2-Methoxyethyl)piperazine, is a strategic modification. The ether linkage and the ethyl chain can influence the compound's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical factors in how a molecule interacts with biological systems. nih.gov The methoxyethyl group can also affect the basicity of the nitrogen atoms in the piperazine ring, further modulating the compound's properties.
Role as a Precursor in Advanced Chemical Synthesis for Research Applications
This compound serves as a crucial starting material, or precursor, in the multi-step synthesis of more complex molecules for research. chemimpex.comchemicalbook.com Its utility lies in the reactivity of the secondary amine in the piperazine ring, which can readily participate in a variety of chemical reactions to form new bonds. This allows for the integration of the this compound unit into larger molecular frameworks. sigmaaldrich.com
In the realm of medicinal chemistry research, this compound is used as a building block to create novel pharmaceutical candidates. chemimpex.com For instance, it can be reacted with other molecules to synthesize compounds that are then tested for their potential to interact with specific biological targets, such as enzymes or receptors. Research has shown its use in the preparation of potential hypnotics and anxiolytics. cas.cz
Overview of Research Trajectories in Medicinal Chemistry and Materials Science
The research applications of this compound extend into two primary domains: medicinal chemistry and materials science.
In medicinal chemistry , the focus is on leveraging the structural and chemical properties of this piperazine derivative to design and synthesize new therapeutic agents. Researchers have incorporated this compound into molecules targeting a range of diseases. For example, it has been used in the synthesis of compounds investigated for their potential as dopamine (B1211576) transporter inhibitors and in the development of agents for the central nervous system. chemimpex.comacs.org
In the field of materials science , the unique properties of this compound make it a candidate for creating new polymers and other advanced materials. cymitquimica.com The piperazine ring can be incorporated into polymer chains to influence properties such as flexibility and durability. chemimpex.com Additionally, the compound's ability to interact with metal ions has led to its exploration in the development of coordination complexes, which can have interesting electronic and optical properties.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 13484-40-7 | chemimpex.comchemicalbook.com |
| Molecular Formula | C7H16N2O | chemimpex.comsigmaaldrich.com |
| Molecular Weight | 144.21 g/mol | sigmaaldrich.com |
| Appearance | Clear colorless to yellow liquid | chemicalbook.comchemicalbook.com |
| Boiling Point | 193-194 °C | chemicalbook.comchemicalbook.com |
| Density | 0.970 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.4730 | chemicalbook.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methoxyethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-10-7-6-9-4-2-8-3-5-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEMBBFDTYHTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370412 | |
| Record name | 1-(2-Methoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13484-40-7 | |
| Record name | 1-(2-Methoxyethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Methoxyethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization Strategies of 1 2 Methoxyethyl Piperazine
Established Synthetic Pathways for the Core Compound
The creation of the 1-(2-methoxyethyl)piperazine scaffold is primarily achieved through the N-alkylation of piperazine (B1678402). This can be accomplished via direct alkylation or through a more controlled, multi-step approach involving protecting groups to ensure mono-substitution.
Direct nucleophilic substitution is a common method for synthesizing this compound. This reaction involves treating piperazine, which acts as the nucleophile, with an appropriate alkylating agent such as 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane). The reaction of piperazine with alkyl halides can lead to a mixture of mono- and 1,4-disubstituted products, which can be difficult to separate. lmaleidykla.lt To favor mono-alkylation, a large excess of piperazine is often employed.
A more selective method involves the use of a protecting group on one of the piperazine nitrogens. A common strategy is the alkylation of N-acetylpiperazine, followed by the hydrolysis of the acetyl group to yield the desired mono-substituted product. researchgate.net This two-step procedure provides a more controlled synthesis with higher yields of the target compound. researchgate.net
Alkylation reactions are the cornerstone of this compound synthesis. nih.gov General procedures for the N-alkylation of N-acetylpiperazine involve reacting it with an alkyl halide in the presence of a base, such as potassium carbonate, followed by hydrolysis. researchgate.net Patents describing related structures also mention the N-substitution of piperazine derivatives with lower alkoxy-lower alkyl groups as a general synthetic pathway. researchgate.net
The table below summarizes common synthetic approaches for the core compound.
Table 1: Synthetic Routes to this compound
| Method | Reactants | Reagents/Conditions | Key Features | Citations |
|---|---|---|---|---|
| Direct Alkylation | Piperazine, 2-Methoxyethyl Halide | Excess piperazine, solvent | One-step process; risk of di-alkylation. | lmaleidykla.lt |
| Protected Alkylation | 1. N-Acetylpiperazine, Alkyl Halide2. N-(2-Methoxyethyl)-N'-acetylpiperazine | 1. K₂CO₃, Reflux2. Acid or base hydrolysis | Two-step process; high selectivity for mono-substitution. | researchgate.net |
Strategies for N-Substitution and Functionalization of the Piperazine Moiety
Once synthesized, this compound serves as a valuable building block. Its remaining secondary amine (N-H) group is a prime site for further chemical modification, allowing for the introduction of diverse functionalities to create complex molecules with tailored properties.
The unsubstituted nitrogen atom of this compound can be functionalized through various reactions to attach a wide array of side chains and aromatic systems. This strategy is extensively used in drug discovery to explore structure-activity relationships. For instance, methoxyethylpiperazine has been reacted with bromo-intermediates to synthesize complex 3′-substituted oximes of 6-bromo-indirubin, which are investigated for their biological activity. organic-chemistry.org
In the development of novel therapeutics, the entire 1-(2-methoxyethyl)piperazin-1-yl group is often incorporated as a single substituent onto a larger molecular scaffold. It has been included as a preferred substituent in patented compound libraries targeting various diseases. rsc.org A common synthetic strategy involves coupling the piperazine derivative with a carboxylic acid, often using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), followed by reduction of the resulting amide to form a new C-N bond. scispace.com This approach has been used to create analogues of bioactive compounds like GBR 12909. scispace.comresearchgate.net
The synthesis of asymmetrically substituted piperazines requires selective derivatization. Starting with this compound inherently solves the selectivity issue, as only one nitrogen atom is available for reaction. The methods described in the previous section, such as acylation followed by reduction, represent common strategies for the selective derivatization of the N-4 position. scispace.com
For the synthesis of N-alkylpiperazines from piperazine itself, a general approach to ensure mono-substitution is to start with a mono-protected piperazine, such as N-acetylpiperazine. researchgate.net This prevents the formation of symmetrical 1,4-disubstituted products. lmaleidykla.lt
The table below provides examples of more complex groups that have been attached to the this compound core.
Table 2: Examples of Functionalization of the this compound Moiety
| Attached Moiety | Method of Attachment | Resulting Compound Class | Citations |
|---|---|---|---|
| 3′-[O-(2-bromoethyl)oxime] of 6-bromo-indirubin | Nucleophilic substitution | Indirubin analogues | organic-chemistry.org |
| 4-benzoyl group (in a larger molecule) | Amide bond formation | Benzamide derivatives | rsc.org |
| 2-methyl-3-phenylpropyl group | Reductive amination (from corresponding acid) | GBR 12909 analogues | scispace.com |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of environmentally benign processes. Several green chemistry principles have been applied to the synthesis of N-alkylated piperazines, aiming to reduce waste, avoid harsh conditions, and use safer materials.
One significant green strategy is the use of alcohols as alkylating agents instead of alkyl halides, in reactions known as "borrowing hydrogen" catalysis. scispace.com This approach, often catalyzed by transition metals like palladium or zinc, produces water as the only byproduct, making it highly atom-economical. nih.govscispace.comacsgcipr.org Photocatalytic methods using supported palladium catalysts have also been developed for the N-alkylation of piperazine with alcohols at room temperature. scispace.comsciforum.net
Phase Transfer Catalysis (PTC) is another powerful green technique for N-alkylation. researchgate.net PTC can facilitate the reaction between reagents in different phases (e.g., a solid base and an organic reactant), often allowing for the use of more environmentally friendly inorganic bases and reducing or eliminating the need for organic solvents. lmaleidykla.ltresearchgate.netnih.gov
Other green approaches include:
Microwave-assisted synthesis , which can dramatically reduce reaction times and energy consumption. samipubco.comacs.org
Use of greener solvents , such as water, or using piperazine itself as the solvent to create a solvent-free reaction condition. nih.govtandfonline.com
Catalyst-free synthesis , where reactions are designed to proceed under mild conditions in green solvents like water without the need for a catalyst. nih.gov
Reductive alkylation , which uses carbonyl compounds and a reducing agent, and is considered an efficient and environmentally friendly procedure, especially when activated by microwave heating.
These methodologies represent a shift towards more sustainable and efficient production of this compound and its derivatives.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-Bromo-2-methoxyethane |
| 1-Chloro-2-methoxyethane |
| 1,4-disubstituted piperazines |
| N-Acetylpiperazine |
| N-(2-Methoxyethyl)-N'-acetylpiperazine |
| 6-bromo-indirubin |
| GBR 12909 (1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine) |
Pharmacological Profiles and Biological Activities of 1 2 Methoxyethyl Piperazine Derivatives
Central Nervous System (CNS) Activity
Derivatives of 1-(2-Methoxyethyl)piperazine belong to a broad class of piperazine (B1678402) compounds that have been extensively studied for their diverse biological effects, particularly on the central nervous system. silae.it These molecules serve as versatile scaffolds in medicinal chemistry, leading to the development of agents with significant therapeutic potential for various neurological and psychiatric disorders. silae.itresearchgate.net Their activity stems from their ability to interact with a wide range of CNS targets, including neurotransmitter transporters and receptors.
Antidepressant and Anxiolytic Potential
Several derivatives of piperazine have demonstrated notable potential as antidepressant and anxiolytic agents in preclinical studies. researchgate.net Major depressive disorder is a widespread and debilitating psychiatric condition, and existing treatments often have delayed efficacy and limited response rates. researchgate.netnih.gov This has spurred research into new chemical entities, with piperazine derivatives showing promise.
One such derivative, LQFM212 (2,6-di-tert-butyl-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)phenol), has been shown to possess anxiolytic-like activity and has been evaluated for its antidepressant-like effects in mouse models. researchgate.netnih.gov Studies using the forced swimming test showed that LQFM212 exerted an antidepressant-like effect, which is believed to be mediated through the monoaminergic pathway and by increasing levels of brain-derived neurotrophic factor (BDNF) in the hippocampus. researchgate.netnih.gov The involvement of the serotonergic system is a key component of the anxiolytic-like actions of some derivatives. mdpi.com
Other piperazine analogues have also been identified as potential treatments for anxiety and depression. Novel 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives have shown anxiolytic- and antidepressant-like effects in mouse models, such as the neonatal ultrasonic vocalization test and the tail suspension test. nih.gov The anxiolytic effects of some piperazine compounds are mediated by their agonistic activity at 5-HT1A receptors. silae.it
Table 1: Preclinical Antidepressant and Anxiolytic-like Activity of Piperazine Derivatives
| Compound | Test Model | Observed Effect | Potential Mechanism |
|---|---|---|---|
| LQFM212 | Forced Swimming Test (Mice) | Antidepressant-like effect researchgate.netnih.gov | Involvement of monoaminergic pathway, increased hippocampal BDNF levels researchgate.netnih.gov |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives | Mouse Neonatal Ultrasonic Vocalization Test | Anxiolytic-like effects nih.gov | Selective delta-opioid agonism nih.gov |
| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives | Mouse Tail Suspension Test | Antidepressant-like effects nih.gov | Selective delta-opioid agonism nih.gov |
| Fused thiopyrano-piperidone-tetrahydrocarboline derivative | Hole-Board Test (Mice) | Anxiolytic-like activity mdpi.com | Participation of the serotonergic system, interaction with 5-HT2A receptors mdpi.com |
Modulation of Neurotransmitter Systems
A significant mechanism through which this compound derivatives exert their CNS effects is by interacting with the dopamine (B1211576) transporter (DAT). The inhibition of dopamine reuptake in the synapse is a key action of several psychoactive compounds. Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines have been tested for their ability to displace [3H]dopamine from its binding sites in rat corpus striatum preparations. nih.gov
Specifically, derivatives with 4-(3-phenyl-2-prop(en)yl)- and 4-(3-phenyl-2-butyl)-substitutions were potent in this regard, showing IC50 values in the nanomolar range (around 10 nM). nih.gov A strong correlation was found between the compounds' affinity for dopamine binding sites and their potency in inhibiting dopamine uptake in synaptosomal preparations, confirming their role as dopamine reuptake inhibitors. nih.gov
The compound GBR 12909 (1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine), a piperazine-based DAT inhibitor, has been studied for its kinetic interaction with the transporter. nih.gov Research shows that GBR 12909 induces a conformational change in the DAT protein upon binding. nih.gov This interaction involves a rapid initial binding step followed by a slower isomerization step, a mechanism that appears to be a general property of the dopamine transporter. nih.gov
Table 2: Dopamine Transporter (DAT) Interaction of Piperazine Derivatives
| Compound | Assay | Result |
|---|---|---|
| Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines | [3H]dopamine displacement | IC50 ≈ 10 nM nih.gov |
| GBR 12909 | Competition kinetics analysis with [3H]PE2I | K(L) = 34 ± 11 nM (rapid first step) nih.gov |
| GBR 12909 | Competition kinetics analysis with [3H]PE2I | k(i) = 0.033 ± 0.005 s⁻¹ (slow second step) nih.gov |
The serotonergic system, particularly the 5-HT1A and 5-HT2A receptors, is another primary target for piperazine derivatives. These receptors are crucial in regulating mood and anxiety, and their modulation is a cornerstone of treatment for depression and anxiety disorders. silae.itmdpi.com
Derivatives of 1-(o-methoxyphenyl)piperazine have been synthesized and studied for their functional effects at 5-HT1A receptors, with some compounds acting as antagonists. nih.gov For instance, NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is a well-known high-affinity 5-HT1A antagonist (Ki = 0.6 nM). nih.gov However, it also binds with high affinity to α1-adrenergic receptors. nih.gov Structure-activity relationship studies have aimed to improve selectivity. Replacing the phthalimide group in NAN-190 with an adamantane carboxamide moiety resulted in compound 2j (4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine), which retained high affinity for the 5-HT1A receptor (Ki = 0.4 nM) but had a 160-fold greater selectivity over α1-adrenergic sites. nih.gov
Blockade of the 5-HT2A receptor is a key feature of many antipsychotic medications used to treat schizophrenia and bipolar disorder. nih.gov Piperazine derivatives have been developed as potent 5-HT2A antagonists. The anxiolytic-like effects of some compounds have been linked to their interaction with 5-HT2A receptors, as the effect can be abolished by pretreatment with a selective 5-HT2A antagonist like ketanserin. mdpi.com
Table 3: Serotonin (B10506) Receptor Binding Affinities of Piperazine Derivatives
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Activity |
|---|---|---|---|
| NAN-190 | 5-HT1A | 0.6 nM nih.gov | Antagonist nih.gov |
| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine (2j) | 5-HT1A | 0.4 nM nih.gov | Antagonist nih.gov |
| NAN-190 | α1-adrenergic | 0.8 nM nih.gov | - |
Sigma receptors (σ1 and σ2) are unique intracellular proteins that have emerged as important targets for the development of treatments for neurological and psychiatric disorders, including drug abuse. nih.govnih.gov Certain piperazine derivatives have been found to interact with these receptors with varying degrees of affinity and selectivity.
In a study investigating dual-target ligands, a series of piperazine and piperidine derivatives were evaluated for their affinity at histamine (B1213489) H3 and sigma receptors. polimi.it The results showed that many of these compounds interact with both σ1 and σ2 receptors. The replacement of a piperidine moiety with a piperazine ring was found to be a critical structural element influencing dual H3/σ1 receptor activity. polimi.it
The selective sigma receptor ligand AC927 (1-(2-phenethyl)piperidine oxalate) exhibits moderate affinity for both σ1 (Ki = 30 nM) and σ2 (Ki = 138 nM) subtypes. nih.gov Studies with AC927 have shown its potential to mitigate the behavioral and toxic effects of cocaine, highlighting the therapeutic relevance of targeting sigma receptors in the context of substance use disorders. nih.govnih.gov
Table 4: Sigma Receptor Binding Affinities of Piperazine/Piperidine Derivatives
| Compound | Receptor Target | Binding Affinity (Ki) |
|---|---|---|
| AC927 | σ1 | 30 ± 2 nM nih.gov |
| AC927 | σ2 | 138 ± 18 nM nih.gov |
| Compound 13 (tert-butyl piperazine derivative) | σ1 | 51.8 nM polimi.it |
| Compound 16 (acetyl piperazine derivative) | σ1 | 37.8 nM polimi.it |
Effects on Neurological and Psychiatric Conditions
The multifaceted interactions of this compound derivatives with key CNS targets translate into a broad potential for treating a range of neurological and psychiatric conditions. Their ability to modulate dopaminergic and serotonergic pathways makes them promising candidates for disorders where these neurotransmitter systems are dysregulated, such as depression, anxiety, and schizophrenia. silae.itnih.govnih.gov
The development of ligands that can selectively target specific receptor subtypes (e.g., 5-HT1A or σ1) or act on multiple targets simultaneously offers a sophisticated approach to drug design. polimi.it For example, the antidepressant and anxiolytic properties demonstrated in preclinical models suggest a direct application in mood and anxiety disorders. researchgate.netnih.gov Furthermore, the interaction with sigma receptors opens up possibilities for treating conditions like substance abuse. nih.gov Antipsychotic and antidepressant drugs can also carry risks of neurological complications, such as extrapyramidal symptoms or a lowered seizure threshold, which underscores the ongoing need to develop agents with improved therapeutic profiles. nih.gov
Anticancer Research and Antitumor Activities
Derivatives incorporating the this compound moiety have demonstrated significant potential in oncology research. Their multifaceted mechanisms of action target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and drug resistance.
Kinase Inhibition Mechanisms
A prominent mechanism through which piperazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cancer cell signaling pathways. rsc.org Research has shown that certain piperazine-containing compounds can effectively inhibit multiple signaling pathways implicated in cancer. nih.gove-century.us For instance, a novel piperazine derivative, identified as C505, was found to inhibit the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways. e-century.usresearchgate.net These pathways are critical for cell growth, proliferation, and survival in various cancers. The inhibition of such a broad range of kinases highlights the potential of these derivatives as multi-targeted anticancer agents. rsc.org Several kinase inhibitors approved for cancer therapy, such as abemaciclib, olaparib, and palbociclib, feature a piperazine ring, underscoring the structural importance of this moiety in targeting kinases. mdpi.com
Antiproliferative Effects in Cellular Models
The antiproliferative activity of this compound derivatives has been documented across a variety of cancer cell lines. In vitro studies are crucial for determining the potency and selectivity of these compounds. For example, the piperazine derivative C505 exhibited potent toxicity against multiple cancer cell lines with very low GI50 values, which represents the concentration required to inhibit cell growth by 50%. e-century.us Another study synthesized a series of novel vindoline-piperazine conjugates and tested their antiproliferative effects on 60 human tumor cell lines, with some derivatives showing significant, low micromolar growth inhibition. nih.gov Similarly, quinolinequinones linked with piperazine have also been investigated, with compound QQ1 showing a potent IC50 value of 1.5 ± 0.16 μM against the ACHN renal cancer cell line. nih.gov
Table 1: Antiproliferative Activity of Piperazine Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Cancer Type | GI50/IC50 Value | Reference |
|---|---|---|---|---|
| C505 | K562 | Chronic Myelogenous Leukemia | 0.058 µM | e-century.us |
| C505 | AGS | Gastric Adenocarcinoma | 0.055 µM | e-century.us |
| C505 | HeLa | Cervical Cancer | 0.155 µM | e-century.us |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | 1.00 µM | nih.gov |
| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small Cell Lung Cancer | 1.35 µM | nih.gov |
| QQ1 | ACHN | Renal Cancer | 1.55 µM | nih.gov |
Potential in Reversing Drug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). mdpi.com Piperazine derivatives have emerged as promising agents to counteract this resistance. A study focused on 1,4-substituted arylalkyl piperazine derivatives designed to act as potent P-gp-dependent MDR reversers. unifi.it These compounds were tested on doxorubicin-resistant K562/DOX erythroleukemia cells. The results indicated that derivatives with methoxy (B1213986) aromatic moieties were particularly effective in reversing drug resistance, with compounds 9 and 10 identified as potent and long-lasting P-gp modulators. unifi.it They were found to significantly inhibit the efflux of the P-gp substrate rhodamine-123. unifi.it The ability of the piperazine scaffold to interact with P-gp is a key feature, often attributed to its lipophilicity, hydrogen bond acceptor capacity, and the presence of protonable nitrogen atoms. unifi.it
Induction of Apoptosis
Inducing apoptosis, or programmed cell death, is a key strategy for anticancer therapies. e-century.us Several studies have demonstrated that piperazine derivatives are potent inducers of apoptosis in cancer cells. A novel piperazine compound was shown to effectively induce caspase-dependent apoptosis. nih.gove-century.us The compound C505 was observed to trigger apoptosis in K562, HeLa, and AGS cancer cells. e-century.usresearchgate.net Another derivative, 1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine (BIPP), was shown to induce dose-responsive apoptotic cell death in U937 leukemia cells through intrinsic mechanisms, including caspase activation and loss of mitochondrial membrane potential, without affecting normal monocytes. e-century.us Flow cytometry analysis using Annexin V staining confirmed that treatment with these compounds leads to an increase in apoptotic cells. researchgate.nete-century.us
Anti-infective Applications
Beyond their anticancer properties, derivatives of this compound have shown promise in combating infectious diseases, particularly viral infections.
Antiviral Properties
The piperazine scaffold is a recurring structural motif in the development of antiviral agents. dntb.gov.ua Derivatives have been investigated for their activity against a range of viruses. For instance, piperazine analogs have been discovered and tested for their action against norovirus. mdpi.com In the context of Human Immunodeficiency Virus (HIV), certain pyrazole compounds incorporating a piperazine ring have been identified as potent HIV-1 reverse transcriptase (RT) inhibitors. mdpi.com Furthermore, in silico studies have explored piperazine-substituted derivatives of favipiravir, a drug known for its antiviral effect against Nipah virus (NiV), to understand their potential for improved bimolecular interactions with the virus. nih.gov The versatility of the piperazine ring allows for structural modifications that can lead to potent inhibitors of various viral targets. mdpi.comnih.gov
Antibacterial Studies
Derivatives of piperazine are recognized for their significant antibacterial potential. nih.gov Various synthesized piperazine derivatives have demonstrated noteworthy activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain novel piperazine analogues have been shown to be good antibacterial agents, with some compounds exhibiting very good activity against Staphylococcus aureus when compared to the standard drug ciprofloxacin. neuroquantology.com
The antibacterial efficacy of these derivatives is often evaluated by determining their minimum inhibitory concentration (MIC) against selected bacterial strains. Studies have shown that some piperazine derivatives can be more potent than reference drugs like ampicillin against resistant strains such as methicillin-resistant S. aureus (MRSA) and Pseudomonas aeruginosa. nih.gov The antimicrobial results for a series of N,N′-disubstituted piperazines indicated significant activity against Gram-negative strains, particularly E. coli, with almost all tested compounds showing higher activity than the reference gentamycin. mdpi.com In one study, a piperazine derivative exhibited a broad spectrum of action, with high inhibitory activity against all bacterial strains tested. core.ac.uk Another study found that two derivatives expressed activity toward S. longisporum and P. aeruginosa that was almost as strong as that of amikacin. researchgate.net
The following table summarizes the antibacterial activity of selected piperazine derivatives.
| Compound | Bacterial Strain | Activity/Measurement | Reference |
|---|---|---|---|
| Piperazine Derivative 1 | Bacillus amyloliquefaciens | Inhibition concentration: 12.5 mg/ml | core.ac.uk |
| Piperazine Derivative 2 | Broad Spectrum | High inhibitory activity against all tested strains | core.ac.uk |
| Compound 3d | Pseudomonas aeruginosa (Resistant) | More potent than Ampicillin | nih.gov |
| Compound 3g | Escherichia coli (Resistant) | More efficient than Ampicillin | nih.gov |
| Compound 3k | Listeria monocytogenes | Most potent compound in the series | nih.gov |
| Compound 4 | Staphylococcus aureus | Inhibition zone: 38 mm | mdpi.com |
| Compound 6d | Bacillus subtilis | Highest activity in its series | mdpi.com |
Antifungal Investigations
The piperazine scaffold is a crucial component in the development of new antifungal agents. researchgate.net The extensive use of existing azole drugs has led to the emergence of resistant fungal strains, driving the demand for novel antifungal compounds. nih.gov Derivatives of this compound have been investigated for their potential to address this need.
A study focused on nitroheteroaryl-1,3,4-thiadiazole derivatives containing an N-methoxyethyl moiety (referred to as compound 9) evaluated its antifungal activity against Aspergillus fumigatus. cabidigitallibrary.org This compound demonstrated significant inhibition of fungal growth, with a minimum fungicidal concentration (MFC) of 500 μM and an IC50 value of 43.39 μM. cabidigitallibrary.org Electron microscopy revealed that the compound caused deformation of A. fumigatus hyphae, depletion of its contents, and destruction of the cell membrane and organelles. cabidigitallibrary.org Importantly, this derivative did not meaningfully affect ergosterol content, suggesting a different mechanism of action from azole antifungals. cabidigitallibrary.org Furthermore, it showed no obvious cytotoxicity against Vero and Hep2 cell lines, indicating its potential as a selective antifungal candidate. cabidigitallibrary.org
Other research has also highlighted the antifungal properties of various piperazine derivatives against a range of fungal pathogens, including Candida albicans, Aspergillus niger, and Aspergillus flavus. researchgate.netderpharmachemica.com Some synthesized compounds have shown significant antifungal properties, with many exhibiting broad-spectrum activity. researchgate.netcabidigitallibrary.org For example, a multifunctionalized piperazine polymer demonstrated efficient activity against Candida albicans comparable to the standard drug fluconazole. nih.gov
The table below details the antifungal activity of a key this compound derivative.
| Compound | Fungal Strain | Activity/Measurement | Reference |
|---|---|---|---|
| Nitroheteroaryl-1,3,4-thiadiazole with N-methoxyethyl moiety (Compound 9) | Aspergillus fumigatus | IC50: 43.39 μM | cabidigitallibrary.org |
| MFC: 500 μM | cabidigitallibrary.org | ||
| Inhibition (at 25-800 μM): 31.90-100% | cabidigitallibrary.org |
Anti-inflammatory and Analgesic Properties
Piperazine and its derivatives represent an important class of compounds in the search for new analgesic and anti-inflammatory drugs. nih.govnih.gov The piperazine moiety is a core component of various compounds that have demonstrated significant anti-inflammatory and antinociceptive effects in preclinical studies. nih.govnih.gov
One study investigated the properties of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008). This compound was found to possess both anti-inflammatory and anti-nociceptive effects. nih.gov In the carrageenan-induced paw edema test, an established model for inflammation, LQFM-008 significantly reduced edema. nih.gov It also reduced cell migration and protein exudation in a carrageenan-induced pleurisy test. nih.gov In tests for analgesia, such as the formalin test, the compound reduced licking time in both the neurogenic and inflammatory phases. nih.gov Furthermore, it increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting a centrally mediated analgesic effect. nih.gov
The anti-inflammatory activity of piperazine derivatives is often linked to the high electron-donating capacity of the piperazine group. nih.gov Researchers have synthesized various derivatives that exhibit potent analgesic and anti-inflammatory activities, sometimes comparable to or even more potent than standard drugs. pjps.pkmdpi.com The mechanism of action for some of these derivatives appears to involve the serotonergic pathway. nih.gov
Other Emerging Biological Activities
There is an urgent need for effective and non-toxic radioprotective agents to mitigate the harmful effects of ionizing radiation (IR). nih.govrsc.org Novel derivatives of piperazine, particularly 1-(2-hydroxyethyl)piperazine, which is structurally similar to this compound, have emerged as promising candidates. nih.govnih.gov These compounds have been designed and synthesized to overcome the limitations of existing radioprotectants like amifostine, which can have significant side effects. nih.govrsc.org
Studies have shown that these piperazine derivatives can protect human cells from radiation-induced apoptosis and exhibit low cytotoxicity. nih.govresearchgate.net Their radioprotective efficacy has been quantified using methods like the dicentric chromosome assay (DCA), which measures the mitigation of DNA damage. nih.gov In one study, a series of 1-(2-hydroxyethyl)piperazine derivatives were evaluated, with several compounds demonstrating significant radioprotective effects in vitro. nih.govnih.gov One compound in particular, designated as compound 6, showed the most significant radioprotective effects with minimal cytotoxicity. nih.govrsc.org Another compound, compound 3, was also noted for its efficacy in reducing dicentric chromosomes, indicating its potential to mitigate IR-induced DNA damage. nih.govrsc.org These novel derivatives have exhibited superior safety profiles and effectiveness compared to amifostine, suggesting they are viable candidates for further development. nih.govrsc.org
Piperazine has a long-established history as an anthelmintic agent used to treat worm infections. neuroquantology.commsdvetmanual.com Its primary mode of action involves interference with the neuromuscular coordination of the parasite, leading to paralysis and subsequent expulsion from the host. msdvetmanual.com
Specifically, piperazine acts as a GABA (gamma-aminobutyric acid) agonist at receptors on nematode muscle cells. nih.gov This interaction causes hyperpolarization of the nerve membrane at the neuromuscular junction, which blocks the transmission of nerve impulses. msdvetmanual.comnih.gov The result is a flaccid paralysis of the worm, which is then unable to maintain its position in the host's gastrointestinal tract and is eliminated. msdvetmanual.comnih.gov This mechanism contrasts with that of other anthelmintics like pyrantel, which are nicotinic agonists that cause a spastic or contractile paralysis. nih.govscispace.com Studies on Ascaris muscle cells have shown that while pyrantel causes depolarization and increased spike discharge, piperazine causes hyperpolarization and a reduction in spike frequency, leading to relaxation. nih.gov This selective action on the parasite's neuromuscular system makes piperazine an effective anthelmintic. msdvetmanual.com
Mechanistic Investigations of 1 2 Methoxyethyl Piperazine Derivatives
Receptor Binding Affinity and Selectivity Studies
The initial step in characterizing the mechanism of action for 1-(2-methoxyethyl)piperazine derivatives often involves evaluating their ability to bind to specific biological targets, such as G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
Quantitative binding assays are employed to determine the affinity of a compound for a specific receptor. The inhibition constant (Ki) is a measure of the potency of a compound in inhibiting the binding of a radioligand to its receptor. A lower Ki value indicates a higher binding affinity.
Studies on various piperazine (B1678402) derivatives have revealed their affinity for a range of receptors. For instance, a series of 1-substituted-4-[3-(1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazines demonstrated varied affinities for serotonergic (5-HT1A), dopaminergic (D2), and adrenergic (α1) receptors. The substitution at the N-1 position of the piperazine ring was found to be critical for 5-HT1A receptor affinity, with 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines displaying high affinity with Ki values in the subnanomolar range. nih.gov
Similarly, investigations into derivatives designed to target dopamine (B1211576) D3 and D2 receptors have yielded compounds with high affinity and selectivity. nih.gov A series of N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides showed high affinity for the D3 receptor, with some analogues achieving a Ki of ~1 nM and exhibiting approximately 400-fold selectivity over the D2 receptor. nih.gov Further research on 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives highlighted that specific N-substitutions on the piperazine ring could accommodate various indole (B1671886) rings while maintaining high affinity and selectivity for the D3 receptor. nih.gov For example, the enantiomer (-)-10e displayed a Ki of 0.57 nM at the D3 receptor and 47.5 nM at the D2 receptor. nih.gov
The versatility of the piperazine scaffold is also evident in its application to other receptor systems. Piperazine derivatives have been developed as dual-targeting ligands for histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors, with some compounds showing Ki values in the low nanomolar range for both targets. nih.gov
Table 1: Receptor Binding Affinities (Ki) of Selected Piperazine Derivatives
| Compound Class | Target Receptor | Ki Value (nM) | Selectivity |
|---|---|---|---|
| 1-(1-Naphthalenyl)piperazine Derivative | 5-HT1A | Subnanomolar | High vs. D2, α1 |
| (-)-10e (Arylpiperazine Derivative) | Dopamine D3 | 0.57 | ~83-fold vs. D2 |
| (-)-10e (Arylpiperazine Derivative) | Dopamine D2 | 47.5 | - |
| N-Phenylpiperazine Benzamide (LS-3-134) | Dopamine D3 | 0.17 | >150-fold vs. D2 |
| Piperazine Derivative 11 | Histamine H3 | 6.2 | - |
| Piperazine Derivative 11 | Sigma-1 | 4.41 | ~15-fold vs. σ2R |
Beyond direct competitive binding at the primary (orthosteric) site, some piperazine derivatives can exert their effects through allosteric modulation. Allosteric modulators bind to a site on a transporter or receptor that is different from the primary binding site, causing a conformational change that alters the affinity or efficacy of the orthosteric ligand.
A notable example involves an analog of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909). This compound was identified as a partial inhibitor of serotonin (B10506) transporter (SERT) binding that functions as an allosteric modulator. acs.org Studies using membranes from cells expressing the human serotonin transporter (hSERT) showed that this analog decreased the maximum binding capacity (Bmax) of a radioligand in a dose-dependent manner and affected the dissociation constant (Kd) in a way not consistent with simple competitive inhibition. acs.org Further experiments demonstrated that the compound slowed the association of the radioligand to hSERT and promoted its rapid dissociation, supporting the hypothesis of allosteric modulation of SERT binding and function. acs.org
Enzyme Inhibition Profiling
The biological activity of this compound derivatives is not limited to receptors and transporters; some have been shown to be potent enzyme inhibitors.
For example, a series of chiral 2-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The new derivatives, which featured a 4-sulfamoylbenzoyl moiety as the zinc-binding function, showed potent inhibitory activity against four hCA isoforms (I, II, IV, and IX), with some compounds exhibiting potency in the nanomolar range and a preference for inhibiting the tumor-associated isoform hCA IX. nih.gov
In another area, piperazine derivatives have been investigated for their potential as antitubercular agents through the inhibition of essential bacterial enzymes. A series of derivatives showed potent inhibition against the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, an enzyme crucial for fatty acid synthesis in the bacterium. nih.gov
Intracellular Signaling Pathway Modulation
The binding of a ligand to its receptor is the first step in a cascade of intracellular events. Functional assays are used to investigate how piperazine derivatives modulate these downstream signaling pathways.
A common method to assess the functional activity of GPCR ligands is the [35S]GTPγS binding assay, which measures the activation of G-proteins—an early event in the signaling cascade. researchgate.netcreative-bioarray.com This assay can determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. creative-bioarray.com For example, a piperazine derivative, LS-3-134, was identified as a partial agonist at the D3 dopamine receptor with 35% of maximum efficacy in an adenylyl cyclase inhibition assay, a downstream measure of G-protein activation. mdpi.com
Differences in signaling have been noted between closely related receptors; for instance, agonist stimulation of the D2 receptor activates the ERK pathway via Gαi, whereas D3 receptors activate ERK through a Gβγ-dependent mechanism. mdpi.com The functional consequence of receptor binding can also be measured through cellular assays. In a mitogenesis assay, certain acylaminobutylpiperazine derivatives showed no agonist activity on their own but acted as antagonists, inhibiting mitogenesis induced by the dopamine agonist quinpirole (B1680403) at D3 and D2 receptors. acs.org
Furthermore, piperazine derivatives have been shown to modulate pathways related to cell survival and inflammation. One study found that certain alepterolic acid derivatives containing a piperazine moiety could induce caspase-dependent apoptosis in triple-negative breast cancer cells. nih.gov Another investigation revealed that meclizine, a piperazine-derivative antihistamine, significantly reduced the release of the pro-inflammatory cytokine IL-8 by suppressing the NF-κB signaling pathway. nih.gov
Structure-Activity Relationship (SAR) Analysis
Structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. mdpi.com For piperazine derivatives, SAR studies have been crucial in optimizing potency, selectivity, and other pharmacological properties.
The piperazine ring contains two nitrogen atoms, providing ample opportunity for chemical modification. The substituent at the N-1 position, in particular, has been shown to be a critical determinant of receptor affinity and selectivity.
In a series of compounds targeting 5-HT1A, D2, and α1 receptors, the nature of the group linked to the N-1 position of the piperazine ring played a pivotal role. nih.gov While 1-cyclohexyl or 1-(2-quinolyl) substituted piperazines had low to moderate 5-HT1A affinity, replacing these with 1-(3-benzisothiazolyl) or 1-(1-naphthalenyl) groups resulted in high-affinity ligands with Ki values in the subnanomolar range and improved selectivity over α1 receptors. nih.gov
SAR studies have also been extensively applied to dopamine D3/D2 receptor ligands. Research has shown that the N-phenylpiperazine moiety often occupies the orthosteric binding site, while a tail group can interact with a secondary binding site unique to the D3 receptor, conferring selectivity. mdpi.com By systematically modifying the N-substituents on the piperazine ring with various substituted indole rings, researchers were able to maintain high affinity and selectivity for the D3 receptor. nih.gov This highlights that the N-1 position can accommodate a variety of structural motifs, which can be fine-tuned to achieve a desired pharmacological profile.
Role of the 2-Methoxyethyl Group in Biological Interactions
The 2-methoxyethyl group attached to the N1-position of the piperazine ring plays a significant role in modulating the molecule's physicochemical properties, which in turn influences its biological interactions. While direct structure-activity relationship (SAR) studies focusing specifically on the 2-methoxyethyl moiety of this compound are not extensively detailed in the available literature, its contribution can be inferred from research on related N-substituted piperazine analogs and general principles of medicinal chemistry.
The 2-methoxyethyl substituent imparts a unique combination of polarity and lipophilicity. The ether oxygen atom can act as a hydrogen bond acceptor, potentially forming interactions with hydrogen bond donor residues in a receptor's binding pocket. Unlike a hydroxyethyl (B10761427) group, the methoxyethyl group lacks a hydrogen bond-donating proton, which can lead to significant differences in binding affinity and selectivity depending on the specific receptor environment. This substitution of a hydroxyl with a methoxy (B1213986) group eliminates the possibility of acting as a hydrogen bond donor, which can be critical for receptor affinity.
Significance of Piperazine N-Atoms for Receptor Binding
The two nitrogen atoms within the piperazine ring are fundamental pharmacophoric elements crucial for the biological activity of many piperazine-containing compounds, including derivatives of this compound. Their basicity, protonation state at physiological pH, and ability to participate in various non-covalent interactions are key to receptor recognition and binding.
Importance in Sigma Receptor Binding:
Research on sigma (σ) receptor ligands provides compelling evidence for the critical role of the piperazine nitrogens. Studies on analogs of the high-affinity σ₂ receptor agonist PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) have systematically demonstrated the importance of both basic nitrogen atoms for optimal receptor binding. researchgate.netnih.gov When one of the two basic N-atoms in the piperazine ring of PB28 analogs was replaced by a methine group or converted into a non-basic amide, the resulting compounds showed a significant drop in affinity for the σ₂ receptor. researchgate.netnih.gov This highlights that the presence of two basic nitrogen centers is a key requirement for high-affinity σ₂ receptor binding. researchgate.net
The binding data suggests that a positively charged nitrogen atom is crucial for efficient binding to the σ₁ receptor. rsc.org The protonation state of the piperazine nitrogens at physiological pH is therefore a determining factor for receptor affinity. rsc.org For instance, quaternization of the piperazine N-atoms in some analogs, which permanently fixes a positive charge but alters steric and electronic properties, resulted in a decreased affinity for the σ₁ receptor, suggesting that the lone pair of electrons on the "distal" nitrogen atom must be available for interaction. researchgate.net
The following table summarizes the findings from a study on PB28 analogs, illustrating the impact of modifying the piperazine nitrogen atoms on sigma receptor affinity.
| Compound/Modification | σ₁ Ki (nM) | σ₂ Ki (nM) | Significance |
| PB28 (Reference) | 0.38 | 0.68 | High affinity for both receptors, both N-atoms are basic. nih.gov |
| Amide Analog (N-atom converted to amide) | 0.11 | - | Lost high affinity for σ₂ receptor, but became a high-affinity and selective σ₁ ligand. nih.gov |
| Piperidine Analog (one N-atom replaced) | - | - | Showed agonist activity but with different affinity profiles compared to the parent compound. nih.gov |
| N-Cyclohexylpiperazine (Simplified analog) | - | 4.70 | Displayed high σ₂ affinity, reinforcing the importance of the basic nitrogen. nih.gov |
Role in Dopamine Receptor Binding:
The piperazine nitrogens are also pivotal for interaction with dopamine receptors. Structure-activity relationship studies on dopamine D₂ and D₃ receptor ligands have shown that the basicity of the piperazine N-atoms influences binding affinity. nih.gov Interestingly, in some series of D₂/D₃ ligands, the piperazine N-atom connected to an aromatic moiety is expected to be less basic. nih.gov A further reduction in the basicity of this nitrogen by converting it to an amide did not negatively impact receptor affinity, suggesting that this particular nitrogen may not be involved in critical hydrogen bonding or ionic interactions with these receptors. nih.gov This indicates that the specific role of each nitrogen atom can be receptor-dependent.
Preclinical Evaluation of this compound and Its Analogs in Research Models
While this compound is primarily utilized as a reactant in the synthesis of biologically and pharmacologically active molecules, its core piperazine structure is a key component in numerous compounds with significant therapeutic potential. chemicalbook.comsigmaaldrich.com Preclinical evaluation of various piperazine derivatives provides a framework for understanding the potential biological activities of this chemical class. This article focuses on the preclinical assessment models and research findings for compounds structurally related to this compound.
Applications in Drug Discovery and Medicinal Chemistry
Scaffold Design and Lead Optimization in Drug Development
The piperazine (B1678402) ring is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its frequent appearance in various classes of drugs and its ability to modulate key properties such as solubility, basicity, and pharmacokinetic profiles. nih.govresearchgate.net The 1-(2-Methoxyethyl)piperazine moiety, in particular, offers a desirable combination of a basic nitrogen atom, which can be crucial for target interaction, and a flexible methoxyethyl side chain that can be modified to fine-tune a compound's characteristics.
Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a promising "lead" compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.combiobide.com The process often involves systematic modifications to different parts of the lead molecule.
A notable example of lead optimization involving a methoxyethyl-piperazine derivative is in the development of selective ligands for the α2δ-1 subunit of Voltage-Gated Calcium Channels (VGCCs). In a series of piperazinyl bicyclic derivatives, the 2-methoxyethyl substituent on the piperazine ring was explored. Researchers found that modifying the length or bulkiness of this substituent was detrimental to the compound's activity, indicating its importance for optimal interaction with the target. nih.gov This iterative process of synthesis and testing, where specific moieties like this compound are systematically evaluated, is fundamental to optimizing a lead compound into a viable drug candidate. danaher.com
Rational Drug Design Approaches
Rational drug design is a strategy that leverages the knowledge of a biological target's three-dimensional structure and function to invent new medicines. nih.govresearchgate.net This approach aims to create molecules that are complementary in shape and charge to the target, leading to higher potency and selectivity. The piperazine scaffold is frequently incorporated in rational design strategies due to its versatile chemical nature and its presence in many existing drugs. nih.govmdpi.com
The development of ligands for the α2δ-1 subunit of VGCCs illustrates this approach. Starting from an initial hit compound, medicinal chemists rationally explored modifications at various positions. The investigation included altering the substituent at the R² position on the piperazine ring, where the 2-methoxyethyl group was found to be a key feature. By comparing the activity of derivatives with the methoxyethyl group to those with longer or bulkier chains, the researchers could deduce structure-activity relationships (SAR) that guided the design of more potent compounds. nih.gov This systematic exploration, based on understanding how structural changes affect biological activity, is a core principle of rational drug design.
Development of Novel Therapeutic Agents Targeting Specific Receptors and Pathways
The this compound moiety has been incorporated into various molecular frameworks to create novel therapeutic agents that target specific biological receptors and pathways. Its structural features allow it to serve as a key pharmacophoric element for interaction with diverse protein targets.
Dopamine (B1211576) Receptors: Research into substituted 1-[2-(diphenylmethoxy)ethyl]piperazines revealed their significant affinity for dopamine receptors in the brain. nih.gov A study demonstrated that these compounds could effectively displace radiolabeled dopamine from its binding sites in rat corpus striatum preparations, with some derivatives showing inhibitory concentrations (IC50) in the nanomolar range. This finding highlights the potential of this class of piperazine derivatives in the development of therapies for conditions involving the dopaminergic system. nih.gov
Voltage-Gated Calcium Channels (VGCCs): As previously mentioned, derivatives containing the 2-methoxyethyl-piperazine scaffold have been developed as potent and selective ligands for the α2δ-1 subunit of VGCCs. nih.gov These channels are implicated in various neurological disorders, and ligands that modulate their activity, such as gabapentinoids, are used to treat conditions like neuropathic pain and epilepsy. The optimization of these piperazinyl derivatives led to lead compounds with high affinity and excellent selectivity over the related α2δ-2 subunit, which is thought to be associated with undesirable side effects. nih.gov
Histamine (B1213489) and Sigma Receptors: The broader class of piperazine derivatives has been extensively studied for its ability to interact with multiple receptor systems. For instance, different substituted piperazines have been identified as potent antagonists for the histamine H3 receptor and sigma-1 (σ1) receptor. polimi.it While these specific examples did not feature the 2-methoxyethyl group, they underscore the versatility of the piperazine core in generating ligands for a wide array of CNS targets, suggesting potential pathways for the future application of this compound.
| Compound Class | Target Receptor/Pathway | Therapeutic Potential |
| Substituted 1-[2-(diphenylmethoxy)ethyl]piperazines | Dopamine Receptors | Disorders of the dopaminergic system |
| Piperazinyl bicyclic derivatives | α2δ-1 subunit of VGCCs | Neuropathic pain, epilepsy |
| General Piperazine Derivatives | Histamine H3, Sigma-1 Receptors | CNS disorders, pain |
Role in Diagnostic Agent Development
Beyond therapeutics, the piperazine scaffold is a valuable component in the creation of diagnostic imaging agents, particularly for Positron Emission Tomography (PET). youtube.com PET is a non-invasive imaging technique that uses radiolabeled molecules (radiotracers) to visualize and quantify physiological processes in the body. The development of selective radiotracers for specific receptors is crucial for studying disease states and for drug development.
The structural features of piperazine derivatives make them suitable for modification with positron-emitting radionuclides like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).
Serotonin (B10506) 5-HT1A Receptor Imaging: A prominent example is the development of p-[¹⁸F]MPPF (4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-pyridinyl)-p-[¹⁸F]fluorobenzamido]ethylpiperazine), a selective radioligand used for PET imaging of serotonin-1A (5-HT1A) receptors. nih.gov This tracer, which contains a methoxyphenylpiperazine core, has been used in human and animal studies to map the distribution and density of these important receptors in the brain. nih.gov
Sigma-2 (σ₂) Receptor Imaging: Researchers have also explored ¹¹C-labeled piperazine derivatives for imaging sigma-2 (σ₂) receptors, which are overexpressed in many types of cancer cells. One such study involved radiolabeling a hydrophilic analogue of a known σ₂ receptor ligand, PB28, for PET imaging of tumors in mice. nih.gov
Serotonin 5-HT7 Receptor Imaging: In another application, derivatives of 1-(2-Pyridyl)piperazine were labeled with Technetium-99m (99mTc), a gamma-emitting isotope used in Single-Photon Emission Computed Tomography (SPECT), to develop imaging agents for the 5-HT7 receptor. This receptor is overexpressed in glioblastoma, and the developed radiotracers showed the ability to visualize tumors in animal models. nih.gov
These examples demonstrate that the piperazine scaffold, including derivatives with methoxy-containing substituents, is a key structural motif for designing radiotracers that can target and visualize specific receptor populations in the body, aiding in disease diagnosis and the understanding of pathophysiology.
| Radiotracer Class | Isotope | Target Receptor | Imaging Modality |
| Arylpiperazine-benzamido derivatives (e.g., p-[¹⁸F]MPPF) | ¹⁸F | Serotonin 5-HT1A | PET |
| Hydrophilic piperazine analogues | ¹¹C | Sigma-2 (σ₂) | PET |
| 1-(2-Pyridyl)piperazine derivatives | 99mTc | Serotonin 5-HT7 | SPECT |
Broader Research Applications and Future Perspectives
Utilization in Agrochemical Research for Efficacy Enhancement
While specific research on 1-(2-Methoxyethyl)piperazine in agrochemicals is not extensively documented, the broader class of piperazine (B1678402) derivatives plays a crucial role in this sector. Piperazine-containing compounds are utilized as fungicides, insecticides, bactericides, and plant growth regulators. rhhz.netcognitivemarketresearch.com The piperazine ring often serves as a versatile linker, connecting different active substructures to create novel pesticides with enhanced efficacy. rhhz.netcognitivemarketresearch.com
Research has indicated that the bioactivity of these compounds can be modulated by substituting the piperazine ring. For instance, the introduction of electron-withdrawing groups can lead to improved performance of the agrochemical. rhhz.net The development of innovative pesticides is essential for protecting crops and ensuring food security, and piperazine derivatives are a key component in the design of new active ingredients. rhhz.netcognitivemarketresearch.com
Table 1: Applications of Piperazine Derivatives in Agrochemicals
| Application | Function | Reference |
|---|---|---|
| Fungicide | Control of fungal diseases in crops | rhhz.net |
| Insecticide | Pest control | rhhz.netresearchgate.net |
| Bactericide | Management of bacterial infections in plants | researchgate.net |
Contributions to Polymer Chemistry and Material Science
In the realm of polymer chemistry and material science, piperazine derivatives are instrumental in the synthesis of functional polymers with tailored properties. The piperazine moiety can be incorporated into polymer backbones to introduce specific functionalities. acs.orgrsc.org This has led to the development of materials such as:
Antimicrobial Polymers: These polymers are designed to inhibit the growth of or kill microorganisms. rsc.orgnih.gov
Stimuli-Responsive Polymers: These materials can change their properties in response to external stimuli like pH or temperature. researchgate.net
Metallopolymers: These polymers contain metal atoms and have potential applications in bioengineering and catalysis. udayton.eduudayton.edu
The synthesis of piperazine-based polymers often involves reacting piperazine or its derivatives with other monomers. For example, azetidinium-functionalized polymers have been created using a piperazine-based coupler, demonstrating the role of these compounds in creating reactive and charged polymers. acs.orgacs.org These advanced materials have potential applications in biomedical devices, drug delivery systems, and coatings. rsc.orgresearchgate.net
Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices
The detection and characterization of piperazine derivatives, including this compound, in complex matrices such as biological fluids and environmental samples, require sophisticated analytical techniques. The most commonly employed methods include:
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates compounds based on their volatility and mass-to-charge ratio, allowing for sensitive and specific detection. rsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing non-volatile or thermally labile compounds and is widely used in toxicological and pharmaceutical analysis. ntu.edu.iqmdpi.com
These methods are crucial for pharmacokinetic studies, monitoring of environmental contaminants, and forensic analysis of designer drugs, many of which contain a piperazine core. rsc.orgmdpi.com The development of rapid and reliable analytical methods is essential for both research and regulatory purposes.
Table 2: Analytical Methods for Piperazine Derivatives
| Technique | Application | Reference |
|---|---|---|
| GC-MS | Detection in seized drug samples | rsc.org |
| LC-MS | Quantification in biological samples (blood, urine) | mdpi.com |
Computational Chemistry and Molecular Modeling for Predictive Studies and Mechanism Elucidation
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. For piperazine derivatives, these methods are used to:
Predict Biological Activity: Molecular docking studies can predict how a molecule will bind to a biological target, such as a receptor or enzyme. This helps in identifying promising candidates for new drugs. nih.govnih.gov
Understand Structure-Activity Relationships (SAR): By analyzing the interactions between a series of compounds and their target, researchers can understand which structural features are important for activity. researchgate.net
Elucidate Mechanisms of Action: Molecular dynamics simulations can provide insights into the dynamic behavior of molecules and their interactions over time, helping to understand how they exert their effects. tandfonline.comnih.gov
These computational approaches accelerate the drug discovery process by allowing for the virtual screening of large compound libraries and the rational design of new molecules with improved properties. tandfonline.compharmaceuticaljournal.net
Future Directions in Therapeutic Development and Material Science Research
The versatility of the piperazine scaffold ensures its continued importance in future research.
In therapeutic development , there is ongoing research into piperazine derivatives for a wide range of applications, including:
Anticancer agents: For example, as inhibitors of enzymes like PARP1, which are involved in DNA repair in cancer cells. tandfonline.com
Antimicrobial drugs: The development of new antibiotics to combat resistant bacteria is a critical area of research. researchgate.netresearchgate.net
Radiation countermeasures: Certain piperazine derivatives have shown potential in protecting against the harmful effects of ionizing radiation. nih.gov
In material science , future research is likely to focus on:
Advanced functional polymers: This includes the development of new stimuli-responsive materials for sensors and actuators, as well as biocompatible and biodegradable polymers for biomedical applications. researchgate.netudayton.edu
Novel drug delivery systems: Piperazine-containing polymers could be used to create sophisticated systems for the controlled and targeted release of therapeutic agents. rsc.orgnih.gov
The ability to readily modify the piperazine structure allows for the fine-tuning of the properties of both small molecules and polymers, opening up a vast chemical space for exploration and innovation. mdpi.comnih.gov
Q & A
Q. Example Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | 85% yield |
| Temperature | 70°C | Minimal byproducts |
| Reaction Time | 12 hours | >90% conversion |
Post-synthesis purification via fractional distillation or column chromatography is recommended .
Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic Question
A multi-technique approach ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns (e.g., methoxyethyl group integration) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity (>98%) using a C18 column and acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies molecular ion peaks (e.g., [M+H] at m/z 175) .
How can Raman microspectroscopy coupled with multivariate analysis distinguish this compound from its structural isomers?
Advanced Question
Raman microspectroscopy with 20 mW laser power and 128–256 scans generates high-resolution spectra. Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) differentiate isomers by unique vibrational modes (e.g., C-O-C stretching in methoxy groups). Key steps:
Spectral Acquisition : Collect triplicate spectra to ensure reproducibility .
Multivariate Analysis : PCA reduces dimensionality, isolating spectral variances (e.g., PC2 explains 99% variance for benzylpiperazine isomers) .
LDA Classification : Separates isomers based on peak positions (e.g., 600–800 cm for ring vibrations) .
Q. Example Raman Parameters :
| Laser Power | Scans | Resolution (cm) |
|---|---|---|
| 20 mW | 128 | 4 |
| 20 mW | 256 | 2 |
What thermodynamic properties, such as pKa values, influence the reactivity and solubility of this compound in different solvents?
Advanced Question
The pKa of the secondary amine in piperazine derivatives (e.g., ~9.8 at 298 K) governs solubility and protonation states. For this compound:
- Potentiometric Titration : Measures dissociation constants at varying temperatures .
- Van’t Hoff Analysis : Calculates ΔH° (enthalpy) and ΔS° (entropy) for protonation.
Example pKa Values for Analogous Piperazines :
| Compound | pKa (298 K) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|
| Piperazine | 9.73 | -48.2 | -98.3 |
| 1-Methylpiperazine | 9.95 | -47.8 | -97.5 |
| 1-(2-Hydroxyethyl)piperazine | 9.65 | -49.1 | -101.2 |
Higher pKa enhances water solubility, while methoxy groups improve organic solvent compatibility.
How does the substitution pattern on the piperazine ring affect the compound's interaction with biological targets, such as serotonin receptors?
Advanced Question
Substituents like methoxyethyl groups modulate receptor affinity and selectivity. For example:
Q. Methodology :
- Radioligand displacement assays (e.g., H-serotonin competition) quantify receptor affinity.
- Molecular docking simulations predict binding poses in receptor pockets.
What are the best practices for derivatizing this compound in HPLC analysis to enhance detection sensitivity?
Basic Question
Derivatization with 1-(2-Methoxyphenyl)piperazine forms UV-active adducts. Steps include:
Reagent Preparation : 0.1 M 1-(2-Methoxyphenyl)piperazine in toluene.
Derivatization : React with analytes (e.g., isocyanates) at 25°C for 30 minutes.
HPLC Analysis : Use a C18 column with acetonitrile/water (70:30) and monitor at 254 nm .
In material science applications, how does the incorporation of this compound into epoxy resins influence mechanical properties?
Advanced Question
As a curing agent, this compound improves epoxy network flexibility. Key findings from analogous amines :
- Young’s Modulus : Cyclic amines (e.g., piperazine derivatives) increase toughness (e.g., 1-(2-aminoethyl)piperazine: K = 1.2 MPa·m).
- Glass Transition Temperature (Tg) : Lower Tg (~120°C) compared to aromatic amines due to flexible methoxyethyl chains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
